(Z)-13-hexadecen-11-yn-1-ol
CAS No.: 75089-05-3
Cat. No.: VC0013404
Molecular Formula: C16H28O
Molecular Weight: 236.399
Purity: 96%
* For research use only. Not for human or veterinary use.

CAS No. | 75089-05-3 |
---|---|
Molecular Formula | C16H28O |
Molecular Weight | 236.399 |
IUPAC Name | hexadec-13-en-11-yn-1-ol |
Standard InChI | InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,17H,2,7-16H2,1H3 |
Standard InChI Key | MUVIYYKFZAILBT-UHFFFAOYSA-N |
SMILES | CCC=CC#CCCCCCCCCCCO |
Chemical Structure and Properties
Molecular Identity
(Z)-13-hexadecen-11-yn-1-ol is a sixteen-carbon alcohol with both unsaturated bonds (alkene and alkyne) in its structure. The compound is identified by the following parameters:
Parameter | Value |
---|---|
CAS Number | 75089-05-3 |
Molecular Formula | C16H28O |
Molecular Weight | 236.39 g/mol |
IUPAC Name | (Z)-hexadec-13-en-11-yn-1-ol |
Synonyms | 13Z-Hexadecen-11-yn-1-ol, 13-Hexadecen-11-yn-1-ol, (Z)- |
InChIKey | MUVIYYKFZAILBT-ARJAWSKDSA-N |
The compound was first characterized and registered in chemical databases as early as 2007, with ongoing research continuing to expand our understanding of its properties and applications .
Physical and Chemical Properties
The physical and chemical properties of (Z)-13-hexadecen-11-yn-1-ol contribute significantly to its behavior in biological systems and its utility in various applications:
Property | Value |
---|---|
XLogP3-AA | 5.7 |
Hydrogen Bond Donor Count | 1 |
Topological Polar Surface Area | 20.2 Ų |
Physical State at Room Temperature | Not specified in available data |
Solubility | Lipophilic (based on XLogP value) |
The high XLogP3-AA value indicates the compound's lipophilic nature, which is typical for pheromone compounds that must be volatile enough to travel through air but stable enough to persist in the environment .
Structural Characteristics
(Z)-13-hexadecen-11-yn-1-ol possesses a distinctive structure characterized by:
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A primary alcohol functional group at C-1
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A triple bond (alkyne) at position C-11
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A double bond (alkene) at position C-13 with Z (cis) configuration
This unique arrangement of functional groups is critical for its biological activity. The Z-configuration specifically refers to the orientation of substituents around the double bond, where similar groups are positioned on the same side of the bond. This stereochemistry is crucial for molecular recognition by insect olfactory receptors .
Biological Activity
Role as Insect Pheromone
(Z)-13-hexadecen-11-yn-1-ol functions primarily as a sex pheromone in various insect species. Sex pheromones are chemical signals released by one sex (typically females) to attract potential mates of the opposite sex. Research has demonstrated that this compound interacts specifically with olfactory receptors in male insects, triggering behavioral responses that lead to mating.
The effectiveness of (Z)-13-hexadecen-11-yn-1-ol as an attractant stems from:
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Its unique molecular structure, which fits precisely into specialized receptor sites
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Its optimal volatility, allowing it to disperse through air at appropriate rates
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Its chemical stability, which enables it to persist long enough to function effectively as a signal molecule
These properties make the compound valuable for both understanding insect communication systems and developing targeted pest management strategies .
Target Species
Research has identified several insect species that respond to (Z)-13-hexadecen-11-yn-1-ol as a pheromone component:
Species | Common Name | Agricultural Impact |
---|---|---|
Amyelois transitella | Navel orangeworm | Pest affecting almond crops |
Thaumetopoea pityocampa | Pine processionary moth | Pest affecting pine forests |
The pine processionary moth (Thaumetopoea pityocampa) is particularly significant as its larvae cause substantial damage to pine forests across Europe and the Mediterranean region. The moth uses (Z)-13-hexadecen-11-yn-1-yl acetate (the acetate ester of the alcohol) as a major component of its sex pheromone .
Mechanism of Action
Interaction studies have revealed that (Z)-13-hexadecen-11-yn-1-ol exerts its biological effects through specific mechanisms:
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The compound binds to specialized olfactory receptors located on the antennae of male insects
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This binding triggers a cascade of neurological signals that result in behavioral changes
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Males orient themselves toward the source of the pheromone, enabling them to locate potential mates
Research has shown that variations in concentration and formulation can significantly affect attraction efficiency, making these factors critical considerations for developing targeted pest management strategies .
Synthesis Methods
Stereoselective Synthesis
A simple and stereoselective synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate (the acetate derivative of the alcohol) has been documented. This synthesis method is particularly valuable as it ensures the correct stereochemistry required for biological activity. The key features of this synthesis include:
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Formylation of a terminal acetylene to produce the corresponding aldehyde
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A low-temperature Wittig reaction involving triphenylpropylphosphonium bromide and a long-chain alkylated propargyl aldehyde
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Careful control of reaction conditions to ensure stereoselectivity in the double bond formation
This synthetic route has been studied under various conditions to optimize yield and stereoselectivity .
Challenges in Synthesis
The synthesis of (Z)-13-hexadecen-11-yn-1-ol presents several challenges:
Addressing these challenges has led to innovations in synthetic methodology, with researchers exploring various approaches to improve efficiency and stereoselectivity .
Applications and Uses
Pest Management Strategies
The primary application of (Z)-13-hexadecen-11-yn-1-ol is in integrated pest management (IPM) strategies, which aim to control pest populations while minimizing environmental impact. Specific applications include:
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Monitoring insect populations through pheromone traps
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Mass trapping of male insects to reduce mating success
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Mating disruption by saturating an area with synthetic pheromone to confuse male insects
These approaches offer significant advantages over conventional pesticides, including specificity to target species, reduced environmental contamination, and decreased likelihood of resistance development .
Agricultural Applications
In agricultural settings, (Z)-13-hexadecen-11-yn-1-ol and its derivatives have been evaluated for:
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Protection of almond crops from navel orangeworm damage
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Management of pine processionary moth populations in pine forests
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Integration into existing pest control programs as part of sustainable agriculture initiatives
The European Food Safety Authority (EFSA) has conducted peer reviews of the pesticide risk assessment for the acetate derivative (Z-13-hexadecen-11-yn-1-yl acetate), indicating its potential for regulatory approval in agricultural applications .
Research Applications
Beyond pest management, (Z)-13-hexadecen-11-yn-1-ol serves as a valuable research tool for:
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Studying insect olfactory systems and pheromone reception mechanisms
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Investigating the evolution of chemical communication in insects
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Developing new methodologies for the synthesis of structurally complex pheromones
These research applications continue to expand our understanding of insect behavior and chemical ecology, potentially leading to novel approaches in pest management .
Regulatory Status and Risk Assessment
Regulatory Frameworks
The regulatory status of (Z)-13-hexadecen-11-yn-1-ol and its derivatives varies by jurisdiction:
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In the European Union, the compound has been evaluated under Commission Regulation (EC) No 2229/2004 as amended by Commission Regulation (EC) No 1095/2007
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The EFSA peer review process provides scientific opinions that inform regulatory decisions
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Complete technical specifications and risk assessments are required for full regulatory approval
The available search results indicate that there is no agreed technical specification covered by the toxicological and ecotoxicological assessments, suggesting that regulatory approval may be pending additional data .
Related Compounds and Derivatives
Structural Analogs
Several compounds share structural similarities with (Z)-13-hexadecen-11-yn-1-ol, each with potentially unique properties:
Compound | Chemical Formula | Relationship to (Z)-13-hexadecen-11-yn-1-ol |
---|---|---|
(Z)-13-hexadecen-11-yn-1-yl acetate | C18H30O2 | Acetate ester derivative |
(11E,13E)-hexadeca-11,13-dienal | C16H28O | Similar carbon skeleton with different unsaturation pattern |
(Z,Z)-11,13-hexadecadien-1-ol | C16H30O | Similar carbon skeleton with different unsaturation pattern |
These structural analogs may exhibit different biological activities or physical properties, making them valuable for comparative studies and potentially for different applications .
Comparative Activity
The biological activity of (Z)-13-hexadecen-11-yn-1-ol compared to its structural analogs varies depending on the specific insect species and context:
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For the pine processionary moth (Thaumetopoea pityocampa), the acetate derivative (Z)-13-hexadecen-11-yn-1-yl acetate is the major component of the sex pheromone
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Different insect species may respond preferentially to different structural variations
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In some cases, mixtures of related compounds may exhibit synergistic effects
These differences in activity highlight the exquisite specificity of insect olfactory systems and the importance of precise molecular structures in chemical communication .
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